3-(3-Chlorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(3-Chlorophenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chlorophenyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid typically involves the introduction of the chlorophenyl and fluorine substituents onto a benzoic acid framework. One common method is through a multi-step process starting with the halogenation of benzoic acid derivatives, followed by coupling reactions to introduce the chlorophenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(3-Chlorophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorine groups can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
3-(3-Chlorophenyl)benzoic acid: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
5-Fluorobenzoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
Uniqueness: 3-(3-Chlorophenyl)-5-fluorobenzoic acid is unique due to the combined presence of both the chlorophenyl and fluorine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJGIQUYRAPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689554 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-09-2 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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